
Triiodo(phenyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triiodo(phenyl)germane is an organogermanium compound characterized by the presence of three iodine atoms and a phenyl group attached to a germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Triiodo(phenyl)germane can be synthesized through several methods. One common approach involves the reaction of phenylgermanium trichloride with iodine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the iodine atoms replacing the chlorine atoms on the germanium center.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or distillation to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Triiodo(phenyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state germanium compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state species.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various organogermanium derivatives.
Scientific Research Applications
Triiodo(phenyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound’s unique properties are being investigated for potential therapeutic applications.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts.
Mechanism of Action
The mechanism by which triiodo(phenyl)germane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atoms and phenyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
Triiodo(phenyl)silane: Similar structure but with silicon instead of germanium.
Triiodo(phenyl)stannane: Contains tin in place of germanium.
Triiodo(phenyl)lead: Lead-based analogue with similar chemical properties.
Uniqueness
Triiodo(phenyl)germane is unique due to the specific properties imparted by the germanium atom. Germanium’s position in the periodic table gives it distinct electronic and steric characteristics compared to silicon, tin, and lead, making this compound particularly valuable in certain applications.
Properties
CAS No. |
41856-42-2 |
|---|---|
Molecular Formula |
C6H5GeI3 |
Molecular Weight |
530.45 g/mol |
IUPAC Name |
triiodo(phenyl)germane |
InChI |
InChI=1S/C6H5GeI3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H |
InChI Key |
IWXZDHSFDCAJQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](I)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


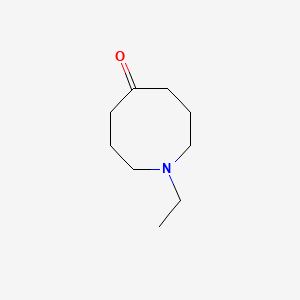
![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate](/img/structure/B14674599.png)
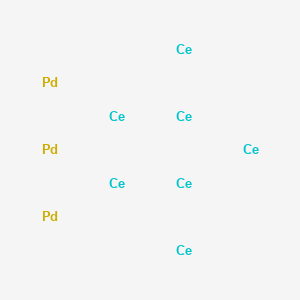
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide](/img/structure/B14674606.png)


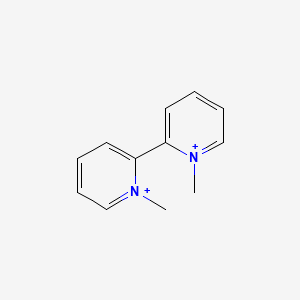
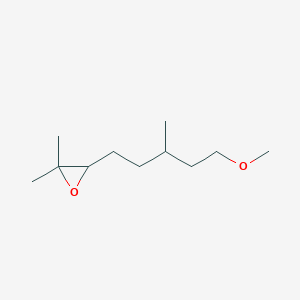
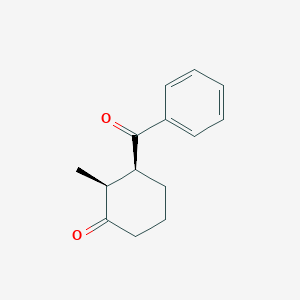
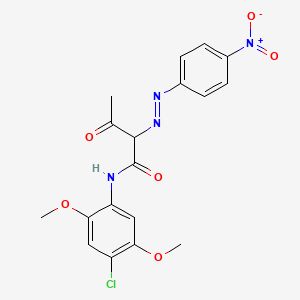
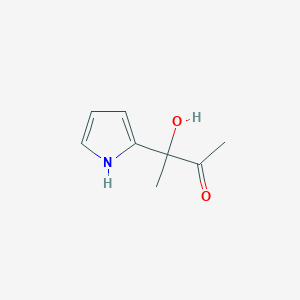
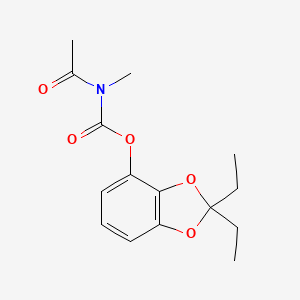
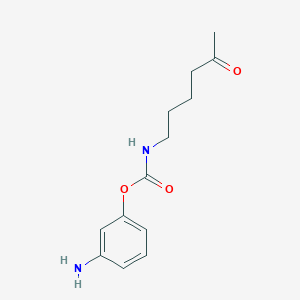
![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
